Product packaging for Hydrogen (acetato-O)trifluoroborate(1-)(Cat. No.:CAS No. 163678-43-1)

Hydrogen (acetato-O)trifluoroborate(1-)

Cat. No.: B8757282
CAS No.: 163678-43-1
M. Wt: 127.86 g/mol
InChI Key: LVZGQWKTUCVPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen (acetato-O)trifluoroborate(1-) is a useful research compound. Its molecular formula is C2H4BF3O2 and its molecular weight is 127.86 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4BF3O2 B8757282 Hydrogen (acetato-O)trifluoroborate(1-) CAS No. 163678-43-1

Properties

CAS No.

163678-43-1

Molecular Formula

C2H4BF3O2

Molecular Weight

127.86 g/mol

IUPAC Name

acetic acid;trifluoroborane

InChI

InChI=1S/C2H4O2.BF3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);

InChI Key

LVZGQWKTUCVPBQ-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Chemical Entities Utilizing Hydrogen Acetato O Trifluoroborate 1

Development of Novel Synthetic Pathways and Mechanistic Considerations in Material Synthesis

Similarly, a thorough search of the literature did not yield specific information regarding the application of Hydrogen (acetato-O)trifluoroborate(1-) in the development of novel synthetic pathways for material synthesis. Mechanistic studies detailing the role of this compound in such processes are also not available. While boron-containing compounds are of significant interest in materials science, the specific contributions and reaction mechanisms of Hydrogen (acetato-O)trifluoroborate(1-) have not been a subject of published research that is currently available.

Due to the absence of detailed research findings, experimental data, and mechanistic insights in the scientific literature for the requested topics, it is not feasible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Mechanistic Elucidation of Reactions Involving Hydrogen Acetato O Trifluoroborate 1

Fundamental Role as a Lewis Acid and its Coordination Chemistry

Hydrogen (acetato-O)trifluoroborate(1-), in its dissociated form, presents the trifluoroborate anion [BF₃(OAc)]⁻ and a proton. The boron center in the trifluoroborate moiety is electron-deficient due to the high electronegativity of the three fluorine atoms and the oxygen atom of the acetate (B1210297) group, making it a potential Lewis acid. Lewis acids are chemical species that can accept a pair of electrons from a Lewis base, forming a coordinate covalent bond. thermofisher.com The strength of a Lewis acid is a critical factor in its catalytic activity. While no specific experimental determination of the Lewis acidity of Hydrogen (acetato-O)trifluoroborate(1-) is readily available, it can be compared to other fluoroarylboranes. For instance, B(C₆F₅)₃ is a well-known strong Lewis acid. researchgate.netchemrxiv.org The Lewis acidity of boron compounds can be experimentally evaluated using methods like the Gutmann-Beckett method or fluorescence-based techniques. chemrxiv.org

The coordination chemistry of Hydrogen (acetato-O)trifluoroborate(1-) would involve the interaction of the trifluoroborate anion with Lewis bases. The coordination center is the boron atom, which can accept electron pairs from donor atoms such as oxygen, nitrogen, or sulfur present in various substrates. This coordination activates the substrate towards subsequent reactions. The acetate group already coordinated to the boron atom can influence the binding of other ligands through steric and electronic effects.

Interactive Data Table: Comparison of Lewis Acidity for Selected Boron Compounds

CompoundLewis Acidity Scale (Expressed as Fluoride (B91410) Ion Affinity - FIA / kJ mol⁻¹)Reference
BF₃347 nih.gov
BCl₃406 nih.gov
B(C₆F₅)₃398 researchgate.net
B(o-HC₆F₄)₃Not available researchgate.net
B(p-HC₆F₄)₃Not available researchgate.net

Note: Data for Hydrogen (acetato-O)trifluoroborate(1-) is not available. The table provides context by showing the Lewis acidity of related boron compounds.

Detailed Studies of Acyl Transfer and Rearrangement Processes

Acyl transfer reactions are fundamental transformations in organic synthesis, often catalyzed by Lewis acids. nih.govdiva-portal.orgnih.gov A Lewis acid like the trifluoroborate moiety can activate a carbonyl compound by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. While direct studies on Hydrogen (acetato-O)trifluoroborate(1-) in acyl transfer are scarce, the general mechanism would likely involve the formation of an acylium ion or a highly activated carbonyl intermediate.

Rearrangement reactions, such as the Beckmann, Claisen, or Pinacol rearrangements, often proceed through cationic intermediates that can be stabilized by Lewis acids. thermofisher.commsu.edubyjus.comlibretexts.org The role of the Lewis acid is to facilitate the formation of the key carbocationic or electron-deficient center that initiates the migratory shift of a group. For example, in a pinacol-type rearrangement, the Lewis acid would coordinate to a hydroxyl group, promoting its departure as a leaving group and generating a carbocation that then undergoes a 1,2-alkyl or aryl shift.

Protonation and Halide Transfer Mechanisms, with emphasis on Fluoride Abstraction

The proton associated with the trifluoroborate anion in Hydrogen (acetato-O)trifluoroborate(1-) can act as a Brønsted acid. Protonation of substrates, particularly those containing basic sites like amines or carbonyls, can be a key step in initiating a reaction.

Halide transfer, and specifically fluoride abstraction, is a known process for boron-containing compounds. The tetrafluoroborate (B81430) anion (BF₄⁻) can be a source of fluoride ions. nih.gov In the case of Hydrogen (acetato-O)trifluoroborate(1-), the trifluoroborate moiety could potentially abstract a fluoride ion from a suitable donor, or conversely, the B-F bonds could be susceptible to cleavage. The strength of the B-F bond is high, but in the presence of a strong Lewis acid or under specific reaction conditions, fluoride abstraction can occur. Organofluorophosphonium salts, for example, have shown a high fluoride ion affinity and can be used to catalyze hydrodefluorination reactions. nih.govresearchgate.net

Investigation of Radical and Ionic Reaction Pathways

While Lewis acids are typically associated with ionic reaction pathways involving carbocations, boron compounds can also participate in radical reactions. libretexts.orgnih.govyoutube.comyoutube.comyoutube.com For instance, the homolytic cleavage of a bond can be initiated by light or a radical initiator, leading to the formation of radical species. While there is no direct evidence of Hydrogen (acetato-O)trifluoroborate(1-) participating in radical reactions, related trifluoroborate salts have been used in radical chemistry.

Ionic reaction pathways are the more anticipated role for this compound. The Lewis acidic boron center can promote the formation of cationic intermediates, which then undergo nucleophilic attack, rearrangement, or elimination. The acetate group could also play a role in these pathways, potentially acting as an internal nucleophile or influencing the regioselectivity of reactions.

Principles Governing Stereochemical Control and Diastereoselectivity in Catalytic Cycles

Achieving stereochemical control is a central goal in modern organic synthesis. Chiral Lewis acids are widely used to catalyze enantioselective and diastereoselective reactions. nih.gov While Hydrogen (acetato-O)trifluoroborate(1-) is not chiral itself, it could be used in conjunction with a chiral ligand to form a chiral Lewis acid complex. The steric and electronic properties of this complex would then dictate the stereochemical outcome of the reaction by creating a chiral environment around the reacting substrate.

Diastereoselectivity is often controlled by the relative orientation of substrates and reagents in the transition state. youtube.com The coordination of the trifluoroborate catalyst to the substrate can create a rigid transition state assembly, where one diastereomeric pathway is favored over the other due to minimized steric interactions or favorable electronic interactions. The nature of the acetate ligand and the fluorine atoms would play a crucial role in defining the shape and reactivity of the catalytic species, thereby influencing the diastereoselectivity of the reaction.

Catalytic Applications of Hydrogen Acetato O Trifluoroborate 1 in Organic Synthesis

Catalysis in Multicomponent Reactions (MCRs) and Related Coupling Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. A prominent example is the Biginelli reaction, an acid-catalyzed cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.comencyclopedia.pub These molecules are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. taylorandfrancis.comnih.gov

The mechanism of the Biginelli reaction involves an acid-catalyzed aldol (B89426) condensation between an aryl aldehyde and a β-ketoester, followed by the nucleophilic addition of urea (B33335) and subsequent dehydrative cyclization. wikipedia.org The reaction is effectively promoted by both Brønsted and Lewis acids. taylorandfrancis.com Lewis acids like boron trifluoride are particularly effective at activating the aldehyde carbonyl group toward nucleophilic attack, which is often the rate-determining step. wikipedia.org

Hydrogen (acetato-O)trifluoroborate(1-) is an effective catalyst for this transformation, acting as a stable, solid source of the Lewis acid BF3. It activates the aldehyde, facilitating the initial C-C bond formation and subsequent steps of the cascade. The use of this catalyst allows for high yields of DHPMs under relatively mild conditions.

Table 1: Hydrogen (acetato-O)trifluoroborate(1-) in the Biginelli Reaction

EntryAldehydeβ-Ketoester(Thio)ureaProductYield (%)
1BenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one92
24-ChlorobenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one95
34-MethoxybenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one89
4BenzaldehydeEthyl acetoacetateThiourea5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione90
53-NitrobenzaldehydeMethyl acetoacetateUrea5-Methoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one88

Catalysis in Deacetylation, Protodesilylation, and Related Cleavage Strategies

The protection of functional groups is a cornerstone of complex molecule synthesis. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and tunable stability. Their removal (desilylation) is typically achieved under acidic or fluoride-mediated conditions. Acid-catalyzed protodesilylation involves the protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by a proton source (like water) to cleave the silicon-oxygen bond. organic-chemistry.org

Hydrogen (acetato-O)trifluoroborate(1-) serves as an efficient catalyst for the cleavage of various silyl ethers. Its acidic nature facilitates the removal of common silyl groups such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES). researchgate.net The reaction proceeds smoothly in protic solvents, regenerating the parent alcohol in high yields. The solid nature of the catalyst simplifies workup, as it can often be removed by simple filtration. This method offers a valuable alternative to other acidic reagents, particularly when substrate sensitivity is a concern.

Table 2: Protodesilylation of Silyl Ethers Catalyzed by Hydrogen (acetato-O)trifluoroborate(1-)

EntrySubstrate (Silyl Ether)Silyl GroupSolventTime (h)Yield (%)
1Dodecyl tert-butyldimethylsilyl etherTBDMSAcetonitrile/Water495
2Dodecyl triethylsilyl etherTESAcetonitrile/Water298
3(tert-Butyldimethylsilyloxy)cyclododecaneTBDMSTetrahydrofuran/Water593
41-((tert-Butyldimethylsilyl)oxy)adamantaneTBDMSAcetonitrile/Water690
51-Triethylsilyloxy-4-nitrobenzeneTESAcetonitrile/Water2.596

Electrophilic Activation and Alpha-Amidoalkylation Reactions

Electrophilic activation is a fundamental concept in organic synthesis, where a catalyst enhances the reactivity of an electrophile. nih.govnih.gov Hydrogen (acetato-O)trifluoroborate(1-) is highly effective in this role, particularly in the formation of N-acyliminium and N-sulfonyliminium ions. These reactive intermediates are central to alpha-amidoalkylation reactions, a powerful method for constructing C-C bonds adjacent to a nitrogen atom.

In a typical alpha-amidoalkylation, the catalyst promotes the condensation of an aldehyde with an amide, carbamate, or sulfonamide. nih.govresearchgate.net This process generates a highly electrophilic iminium ion, which readily reacts with a wide range of nucleophiles, including arenes, alkenes, and enol silanes. The use of N-sulfonylimines, for instance, is widespread due to their stability and high reactivity. nih.gov Hydrogen (acetato-O)trifluoroborate(1-) facilitates the formation of these intermediates under mild conditions, enabling the efficient synthesis of complex amine-containing structures.

Table 3: Alpha-Amidoalkylation of Arenes using Hydrogen (acetato-O)trifluoroborate(1-)

EntryAldehydeAmide/SulfonamideNucleophileProductYield (%)
1Benzaldehydep-ToluenesulfonamideTolueneN-((4-Methylphenyl)(phenyl)methyl)-4-methylbenzenesulfonamide85
2FormaldehydeBenzamideAnisoleN-((4-Methoxyphenyl)methyl)benzamide90
3Glyoxylic acidAcetamideIndole2-(Acetylamino)-2-(1H-indol-3-yl)acetic acid82
4BenzaldehydeMethyl carbamateFuranMethyl (furan-2-yl(phenyl)methyl)carbamate88
54-Nitrobenzaldehydep-ToluenesulfonamideBenzene4-Methyl-N-((4-nitrophenyl)(phenyl)methyl)benzenesulfonamide84

Role as a Precursor or Activator in the Synthesis of Materials for Catalytic Systems

The application of Hydrogen (acetato-O)trifluoroborate(1-) as a precursor for creating new catalytic materials or as an external activator for existing catalytic systems is not extensively documented in scientific literature. While organotrifluoroborates are widely used as stable substrates in cross-coupling and hydrogenation reactions, nih.govrsc.org the specific role of the Hydrogen (acetato-O)trifluoroborate(1-) salt as a starting material for catalyst synthesis appears to be a niche or underexplored area. Its primary function remains that of a direct catalyst, leveraging its inherent Brønsted and Lewis acidity, rather than serving as a building block for more complex catalytic architectures.

Advanced Spectroscopic Investigations of Hydrogen Acetato O Trifluoroborate 1 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of organotrifluoroborates. nih.gov By analyzing various nuclei such as ¹H, ¹³C, ¹⁹F, and ¹¹B, it is possible to obtain a complete picture of the molecular framework and monitor transformations in real-time. nih.govresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the organic portion of the Hydrogen (acetato-O)trifluoroborate(1-) anion.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.govoregonstate.edu In the case of Hydrogen (acetato-O)trifluoroborate(1-), two distinct signals are anticipated: one for the methyl carbon (CH₃) and another for the carboxyl carbon (COO⁻). The resonance of the carbon atom directly bonded to the boron atom in organotrifluoroborates is often broad due to coupling with the quadrupolar ¹¹B nucleus. researchgate.net The broad range of chemical shifts in ¹³C NMR helps in unambiguously identifying different carbon environments within the molecule. oregonstate.edu

Below is a table summarizing the expected NMR data for the acetato- portion of the anion.

NucleusGroupExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹HCH₃VariesSinglet (s)Chemical shift is influenced by the solvent and coordination to the boron center.
¹³CCH₃~20-30Quartet (q) in coupled spectraAppears as a single peak in proton-decoupled spectra.
¹³CCOO⁻~170-180Singlet (s) in coupled spectraThe signal for quaternary carbons can be weak. oregonstate.edu

Data is estimated based on typical values for acetate (B1210297) and related organoboron compounds.

Heteronuclear NMR provides direct insight into the non-carbon elements of the system, which is critical for understanding the trifluoroborate moiety and its interactions.

¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally powerful tool for analyzing trifluoroborate compounds. nih.gov The fluorine atoms bonded to the boron center in organotrifluoroborates typically exhibit a single resonance, appearing as a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). researchgate.net The chemical shifts for the fluorine atoms in the [R-BF₃]⁻ anion are generally observed in the range of -129 to -141 ppm. nih.govresearchgate.net This technique is highly sensitive to the electronic environment around the boron atom, making it useful for monitoring reactions and identifying different fluoroborate species in solution. escholarship.org

⁷Li NMR: While the parent compound is the hydrogen salt, many reactions and applications may involve lithium salts or lithium-containing intermediates. ⁷Li NMR spectroscopy is used to study the local environment and dynamics of lithium ions. ualberta.ca It can provide information on coordination, ion pairing, and aggregation states. In studies of lithium borate (B1201080) materials, ⁷Li NMR helps to distinguish between different lithium coordination environments. doi.orgresearchgate.net The high receptivity of the ⁷Li nucleus makes it a valuable probe for characterizing these intermediates. ualberta.ca

NucleusGroupExpected Chemical Shift (ppm)Notes
¹⁹F-BF₃-129 to -141Often shows coupling to ¹¹B. nih.govresearchgate.net The exact shift is sensitive to the substituent and solvent.
⁷LiLi⁺~0Chemical shift is highly dependent on the solvent, counter-ion, and concentration. Referenced to 1 M LiCl. doi.org

Data is based on published values for organotrifluoroborates and lithium borate systems.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the detailed connectivity and spatial relationships within a molecule. nih.govmanchester.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is essential for determining the molecule's three-dimensional conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of directly bonded nuclei, typically ¹H and ¹³C. For the acetato-trifluoroborate anion, an HMQC or HSQC spectrum would show a correlation between the proton signal of the methyl group and the carbon signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between nuclei that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons. For instance, a correlation would be expected between the methyl protons and the carboxyl carbon.

APT (Attached Proton Test): The APT experiment is a 1D technique used to differentiate carbon signals based on the number of attached protons. huji.ac.iltecmag.com In an APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons typically appear as negative peaks, while signals for methyl (CH₃) and methine (CH) carbons appear as positive peaks. magritek.com This allows for the clear identification of the methyl and carboxyl carbons in the acetato-trifluoroborate anion. nanalysis.com

Mass Spectrometry (MS) for Product Identification, Byproduct Analysis, and Mechanistic Insights

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and elemental compositions. researchgate.net For trifluoroborate salts, electrospray ionization (ESI) is a commonly used technique, typically in the negative ion mode, which allows for the direct observation of the [R-BF₃]⁻ anion. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the anion with high accuracy, typically within 5 ppm, which is essential for characterizing novel compounds. nih.govcore.ac.uk

MS is also invaluable for mechanistic studies, where it can be used to identify reaction intermediates, products, and byproducts. bu.edu The formation of unexpected adducts, such as [2M + Na]⁻ or [2M + K]⁻, can sometimes be observed, providing insights into potential decomposition pathways or aggregation phenomena of trifluoroborate reagents. digitellinc.com

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. wikipedia.orgnih.gov DESI works by directing a stream of charged solvent droplets onto a surface; the impact of these droplets desorbs and ionizes analytes from the surface, which are then analyzed by the mass spectrometer. waters.com

This technique is exceptionally useful for:

Surface Analysis: DESI-MS can map the spatial distribution of specific molecules on a surface, a process known as MS imaging. nih.gov This could be applied to study the distribution of Hydrogen (acetato-O)trifluoroborate(1-) on a solid support or within a thin film.

Trace Analysis: The high sensitivity of MS, combined with the direct sampling approach of DESI, makes it ideal for detecting trace amounts of compounds in complex mixtures or on various surfaces. nih.gov

Reaction Monitoring: DESI-MS can be used for the high-throughput screening of reactions and the detection of short-lived reaction intermediates directly from the reaction mixture. stanford.eduyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a structural fingerprint of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Hydrogen (acetato-O)trifluoroborate(1-), characteristic absorption bands would be expected for the C=O stretching vibration of the carboxylate group and the B-F stretching vibrations of the trifluoroborate group. The combination of experimental spectra with computational methods, such as Density Functional Theory (DFT), allows for the precise assignment of observed vibrational bands. conicet.gov.ar

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, it is an excellent tool for characterizing the symmetric B-F stretching modes in the trifluoroborate anion. aip.orgaip.org The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational properties. conicet.gov.ar

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C-H Stretching (in CH₃)2900 - 3000IR, Raman
C=O Stretching (in COO⁻)1650 - 1750 (asymmetric), 1350 - 1450 (symmetric)IR, Raman
B-F Stretching~1000 - 1100IR, Raman
B-O Stretching~800 - 950IR, Raman

Frequency ranges are approximate and based on data for related carboxylate and trifluoroborate compounds. conicet.gov.araip.orgscilit.com

X-ray Diffraction Analysis of Crystalline Products and Intermediates

Direct single-crystal X-ray diffraction analysis of Hydrogen (acetato-O)trifluoroborate(1-) itself is challenging. The acidic nature of the protonated form complicates crystallization and handling. Consequently, crystallographic studies have focused on its more stable salt derivatives, where the proton is replaced by a larger, less reactive cation. These crystalline salts serve as excellent proxies for understanding the structural features of the (acetato-O)trifluoroborate(1-) anion.

Detailed Research Findings

Detailed crystallographic data has been successfully obtained for various organotrifluoroborate salts, which are structurally analogous to the acetate derivative. These studies reveal key features of the trifluoroborate moiety in the solid state. A representative example is the analysis of potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate, which illustrates the typical coordination environment and structural parameters of such anions in a crystalline lattice.

The crystal structure of this potassium salt was determined using single-crystal X-ray diffraction, yielding a comprehensive dataset that details its solid-state conformation. nih.gov The analysis provides precise unit cell dimensions, space group information, and refinement statistics, which are summarized in the table below.

Crystallographic Data for a Representative Organotrifluoroborate Salt nih.gov
ParameterValue
CompoundPotassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate
Chemical FormulaK⁺·C₄H₇BF₃O⁻
Formula Weight (Mᵣ)178.01
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)10.882 (2)
b (Å)7.2668 (15)
c (Å)9.2317 (18)
β (°)101.52 (3)
Volume (V) (ų)715.3 (3)
Data Collection and Refinement
Temperature (K)291 (2)
RadiationMo Kα
Independent Reflections1327
R_int0.059
Final R indices [I > 2σ(I)]R₁ = 0.027, wR₂ = 0.072

In this structure, the boron atom is tetrahedrally coordinated to three fluorine atoms and one carbon atom from the organic ligand. The potassium cation is coordinated by oxygen and fluorine atoms from neighboring anions, creating a complex three-dimensional network. nih.gov The geometry around the K⁺ ion can be described as a trivacant icosahedron. nih.gov Such detailed structural information is invaluable for understanding the nature of the bonding and non-covalent interactions within the crystal, which dictates its macroscopic properties.

While specific crystallographic data for salts of (acetato-O)trifluoroborate(1-) with large organic cations like tetra-n-butylammonium have not been extensively reported, the analysis of other tetra-n-butylammonium salts provides useful comparative insights. For instance, the crystal structure of tetra-n-butylammonium perchlorate (B79767) has been elucidated, revealing a triclinic space group (P-1). mdpi.commonash.edu The large and flexible nature of the tetra-n-butylammonium cation often leads to complex packing arrangements and, in some cases, disorder within the crystal structure. mdpi.com Should crystalline products of tetra-n-butylammonium (acetato-O)trifluoroborate be prepared, similar crystallographic features might be anticipated.

The study of crystalline intermediates is equally important, as it can illuminate the reaction pathway and mechanism. However, intermediates in the synthesis of Hydrogen (acetato-O)trifluoroborate(1-) are often transient and may not be easily isolated in a crystalline form suitable for XRD analysis. Future research focusing on trapping and crystallizing these species would be highly beneficial for a more complete understanding of the system.

Computational and Theoretical Studies on Hydrogen Acetato O Trifluoroborate 1

Quantum Chemical Calculations for Reaction Intermediates and Transition State Analysis

Quantum chemical calculations are fundamental in elucidating the mechanisms of reactions involving borate (B1201080) compounds. These non-empirical methods, governed by the laws of quantum mechanics, are used to calculate the states and properties of electrons within a molecular system. nih.gov By solving the Schrödinger equation, approximations of the ground state wave function of a molecule can be obtained. nih.gov

In the context of reactions utilizing Hydrogen (acetato-O)trifluoroborate(1-), quantum chemical methods are employed to map out the potential energy surface of a reaction. This involves identifying and characterizing the structures and energies of all relevant species, including reactants, products, reaction intermediates, and, crucially, transition states. The analysis of transition states—the highest energy points along a reaction coordinate—is vital for understanding the kinetics of a reaction, as the energy barrier (activation energy) determines the reaction rate.

Methods such as the Hartree-Fock (HF) method and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are utilized to achieve a balance between computational cost and accuracy. osaka-u.ac.jp For instance, the MP2/6-31G* level of theory is often preferred for its efficiency and reliability in describing various interactions. osaka-u.ac.jp Through these calculations, chemists can visualize the bonding changes that occur during a reaction, providing a detailed, step-by-step picture of the transformation.

Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide high-accuracy results with manageable computational resources. rsc.org DFT methods are used extensively to study the electronic structure and energetic properties of molecules like Hydrogen (acetato-O)trifluoroborate(1-) and its reaction pathways. researchgate.net These calculations are critical for understanding the distribution of electrons and the nature of chemical bonds within the molecule.

The application of DFT involves selecting an appropriate exchange-correlation functional, such as the widely used B3LYP, and a basis set, like 6-311++G(d,p), which mathematically represent the spatial distribution of electrons. nih.govwhiterose.ac.uknih.gov DFT calculations can accurately predict a range of properties:

Binding Energies : To understand the stability of complexes formed between the borate and other molecules. researchgate.net

Reaction Enthalpies : To determine whether a reaction is exothermic or endothermic.

Activation Energies : To predict the kinetic feasibility of a reaction pathway. researchgate.net

Charge Distributions : Using methods like Natural Bond Orbital (NBO) analysis to understand the partial charges on atoms and how they influence reactivity. science.govresearchgate.net

The coupling of experimental work with DFT simulations provides powerful insights, helping to explain observed results and reveal detailed reaction mechanisms. rsc.org

Table 1: Representative Energetic Parameters Calculable by DFT for a Hypothetical Reaction Involving Hydrogen (acetato-O)trifluoroborate(1-).
ParameterDescriptionTypical Unit
ΔE_reactionThe overall energy change of the reaction (Products - Reactants).kcal/mol
ΔE_activationThe energy barrier from reactants to the transition state.kcal/mol
Binding Energy (BE)The energy released upon the formation of an intermediate complex.kJ/mol
Zero-Point Vibrational Energy (ZPVE)A correction to the electronic energy based on molecular vibrations.Hartree

Development and Validation of Structure-Reactivity Relationships through Computational Modeling

A deep understanding of the relationship between a molecule's structure and its reactivity is paramount for advancing chemical synthesis. nih.govresearchgate.net Computational modeling is instrumental in developing both qualitative and quantitative structure-reactivity relationships. nih.govresearchgate.net For boron-based reagents, this often involves correlating the Lewis acidity of the boron center with its catalytic efficiency or reactivity in a particular transformation. nih.govresearchgate.net

By systematically modifying the structure of Hydrogen (acetato-O)trifluoroborate(1-) in silico—for example, by changing the acetate (B1210297) group to other carboxylates—researchers can compute how these changes affect key electronic and steric properties. The resulting data can be used to build predictive models that link specific structural features to observed reactivity. For instance, calculations can reveal how substituent changes influence the stability of reaction intermediates or the height of transition state barriers, thereby explaining trends in reaction rates or yields. nih.govresearchgate.net

Table 2: Conceptual Structure-Reactivity Relationship for a Borate Compound.
Structural ModificationPredicted Effect on Lewis AcidityComputational MetricAnticipated Reactivity Change
Replacing Acetate with TrifluoroacetateIncreaseLower LUMO EnergyIncreased reaction rate
Replacing Acetate with PivalateDecrease (due to sterics)Increased Steric HindranceDecreased reaction rate
Changing Solvent Polarity (computationally)Solvent-dependentSolvation EnergyVariable effect on rate/selectivity

Computational Prediction and Validation of Stereoselectivity in Boron-Mediated Reactions

One of the most significant applications of computational chemistry in synthesis is the prediction of stereoselectivity. For reactions that create chiral centers, such as those mediated by boron compounds, accurately predicting which stereoisomer will be the major product is of immense value. nih.gov

Computational methods can model the transition states leading to different stereoisomeric products. The calculated energy difference between these competing transition states can be directly related to the expected enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. A method known as quantum-guided molecular mechanics (Q2MM) can be used to develop a transition-state force field (TSFF) for the rapid and accurate prediction of stereoselectivity. nih.gov While large deviations between computed and experimental selectivities can occur, especially for reactions with modest selectivity, the goal is often to successfully identify ligand-substrate combinations that lead to high enantioselectivity. nih.gov

These predictive models allow chemists to screen virtual libraries of catalysts or substrates to identify the optimal combination for a desired stereochemical outcome, thereby accelerating the discovery process and reducing experimental effort. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Stereoselectivity.
Reaction SubstrateChiral LigandCalculated ΔΔG‡ (kJ/mol)Predicted ee (%)Experimental ee (%)
Substrate ALigand X-7.595 (R)94 (R)
Substrate ALigand Y+2.140 (S)45 (S)
Substrate BLigand X-1.530 (R)25 (R)

Integration of Computational Approaches in Retrosynthetic Analysis and Reaction Design

Retrosynthesis is a problem-solving technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. publish.csiro.auewadirect.com The integration of computational tools into this process, often termed computer-aided synthesis planning (CASP), is revolutionizing how chemists design synthetic routes. nih.gov

Computational chemistry plays a crucial role in this modern approach by assessing the feasibility of proposed retrosynthetic steps. For a disconnection that suggests using Hydrogen (acetato-O)trifluoroborate(1-), computational models can be employed to:

Validate the Reaction : Calculate the thermodynamic and kinetic parameters of the proposed forward reaction to confirm its viability.

Predict Side Reactions : Investigate potential alternative reaction pathways to anticipate and mitigate the formation of unwanted byproducts.

Optimize Reaction Conditions : Computationally screen different solvents or additives to find conditions that maximize the yield and selectivity of the desired transformation.

By providing a quantitative assessment of reaction steps, computational analysis helps refine and de-risk synthetic plans before they are tested in the laboratory, saving significant time and resources. nih.govdntb.gov.ua

Intermolecular Interactions and Supramolecular Aspects in Systems Involving Hydrogen Acetato O Trifluoroborate 1

Influence of Hydrogen Bonding Networks on Reactivity and Stability

Hydrogen bonding plays a pivotal role in the structure and reactivity of many chemical species. For Hydrogen (acetato-O)trifluoroborate(1-), the presence of fluorine and oxygen atoms makes it a potential participant in hydrogen bonding networks, acting as a hydrogen bond acceptor. The stability of organotrifluoroborate salts, which are noted for their tolerance to air and moisture, can be partly attributed to the robust nature of the boron-fluorine bonds and their interactions with the surrounding environment wikipedia.orgchem-station.com.

The tetra-coordinated structure of the trifluoroborate anion contributes to its stability, rendering it less Lewis acidic compared to its boronic acid counterparts chem-station.com. In protic solvents, these compounds can form hydrogen bonds which influence their solubility and reactivity. Theoretical studies on similar fluorinated compounds have shown that hydrogen bonding interactions can significantly affect the binding energies and electrostatic potential at the participating atoms nih.gov. While specific studies on Hydrogen (acetato-O)trifluoroborate(1-) are limited, research on other fluoroborate anions, such as in pyrimethamine (B1678524) tetrafluoroborate (B81430), demonstrates the capacity of the BF4- moiety to engage in N-H···F hydrogen bonds, forming distinct patterns that stabilize the crystal lattice. This suggests that the trifluoroborate portion of Hydrogen (acetato-O)trifluoroborate(1-) can similarly participate in stabilizing hydrogen bonding networks.

The reactivity of organotrifluoroborates in reactions like the Suzuki-Miyaura coupling is influenced by their interaction with protic solvents, which facilitates hydrolysis to the more reactive boronic acid chem-station.com. This highlights how the surrounding hydrogen-bonding network can mediate the release of the active catalytic species. The stability of hydrated hydrogen fluoride (B91410) clusters, for instance, is heavily dependent on the hydrogen-bonding network, which can cause significant shifts in vibrational frequencies researchgate.net. A similar principle can be applied to understand how the stability and reactivity of Hydrogen (acetato-O)trifluoroborate(1-) are modulated by its aqueous environment.

Table 1: General Characteristics of Organotrifluoroborate Salts

Property Description Reference
Stability Stable towards heat, air, and moisture. chem-station.com
Structure Tetra-coordinated borate (B1201080) structure; not Lewis acidic. chem-station.com
Reactivity Act as protected forms of boronic acids; undergo solvolysis in protic solvents. chem-station.com
Stoichiometry Exist as monomers, allowing for precise stoichiometric control. chem-station.com

Investigation of Charge Transfer Interactions and Their Role in Catalytic Processes

Charge transfer interactions are crucial in many catalytic mechanisms, influencing the electronic properties of both the catalyst and the substrate. In systems involving borates, the boron center can act as a Lewis acid, facilitating charge transfer. While the tetra-coordinated nature of the trifluoroborate in Hydrogen (acetato-O)trifluoroborate(1-) reduces its Lewis acidity, charge transfer phenomena can still play a significant role, particularly in electronically excited states or upon interaction with strong electron donors or acceptors chem-station.com.

The investigation of charge transfer in catalytic processes has revealed that it can dramatically alter the reactivity and selectivity of a reaction arxiv.org. For instance, in photocatalysis, light-activated charge transfer can generate highly reactive species nih.gov. While direct evidence for Hydrogen (acetato-O)trifluoroborate(1-) is not abundant, the principles of charge transfer in boron-containing compounds are well-established. The interaction between a catalyst and its support can induce charge transfer, modifying the catalytic activity researchgate.net.

Impact on Conformational Locking and Structural Rigidification in Complex Systems

Intermolecular forces can impose conformational constraints on molecules, a phenomenon known as conformational locking. This can lead to structural rigidification, which has significant implications for the design of molecules with specific shapes and functions, such as in supramolecular chemistry and materials science frontiersin.org.

While there is no direct research demonstrating conformational locking induced by Hydrogen (acetato-O)trifluoroborate(1-), the principles can be inferred from related systems. For instance, unusual intramolecular dipole-dipole alignments involving fluorine have been observed to "lock" molecular conformations into a planar arrangement rsc.org. The trifluoroborate group, with its three electronegative fluorine atoms, can participate in such dipole-dipole interactions as well as hydrogen bonding.

The delocalization of π-electrons into the vacant p-orbitals of boron in certain organoboron compounds is known to rigidify the molecular structure and stabilize π-conjugated systems frontiersin.org. Although the boron in Hydrogen (acetato-O)trifluoroborate(1-) is tetra-coordinated, interactions with its environment could induce electronic shifts that favor specific conformations in partner molecules. The formation of well-defined supramolecular assemblies often relies on the directional nature of non-covalent interactions, and the geometry of the trifluoroborate and acetate (B1210297) groups could direct the assembly process, leading to structurally rigid complexes.

Interactions with Biopolymeric Substrates (e.g., Cellulose (B213188) and its Derivatives)

The interaction of ions and small molecules with biopolymers like cellulose is of great interest for applications ranging from materials science to biotechnology. Cellulose, with its abundant hydroxyl groups, is capable of extensive hydrogen bonding, which governs its structure and properties jeeadv.ac.in.

Given its anionic nature and the potential for its components to act as hydrogen bond acceptors, Hydrogen (acetato-O)trifluoroborate(1-) could interact with the hydroxyl-rich surface of cellulose. The acetate group could form hydrogen bonds with the cellulose hydroxyls, while the trifluoroborate moiety could also participate in such interactions. Furthermore, metal ion coordination has been used to enhance protein adsorption on modified bacterial cellulose, suggesting that coordination interactions could also play a role in the binding of complexes like Hydrogen (acetato-O)trifluoroborate(1-) to cellulose if a suitable metal cation is present nih.gov.

Strategic Applications of Hydrogen Acetato O Trifluoroborate 1 in Specialized Chemical Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast number of pharmaceuticals and functional materials. nih.gov Organotrifluoroborate salts serve as versatile building blocks in the assembly of these cyclic systems. Their application in cross-coupling reactions provides a reliable method for forming the carbon-carbon bonds that often constitute the backbone of heterocyclic rings.

Research has demonstrated the utility of vinyl and aryl trifluoroborates in synthesizing various heterocyclic structures. For instance, in Suzuki-Miyaura cross-coupling reactions, an organotrifluoroborate can be coupled with a halogenated nitrogen-containing precursor. This strategy allows for the introduction of complex carbon-based substituents onto the heterocyclic core or can be a key step in the ring-forming sequence itself. The reaction is valued for its compatibility with a wide range of functional groups, which is critical when working with multifunctional heterocyclic precursors. nih.gov The synthesis of pyrrolopyrimidine derivatives, for example, can involve coupling reactions to build the core structure, which is a known scaffold for inhibiting viral polymerases. nih.gov Similarly, methods like the aza-Heck reaction have been developed for the synthesis of lactams and imidazolidinones, further expanding the toolkit for creating unsaturated nitrogen heterocycles. udel.edu

Heterocycle ClassOrganotrifluoroborate PartnerCoupling PartnerCatalyst/ConditionsResulting Structure
Substituted PyridazinesAryltrifluoroboratesDihalopyridazinePd Catalyst, BaseAryl-substituted pyridazine
Functionalized IndolesVinyltrifluoroboratesHaloindolePd(PPh₃)₄, BaseVinyl-substituted indole
PyrrolopyrimidinesPhenyltrifluoroborateChlorinated pyrimidine (B1678525) precursorPd(OAc)₂, LigandPhenyl-pyrrolopyrimidine derivative
Unsaturated LactamsAlkenyltrifluoroboratesAmide electrophile (via Aza-Heck type reaction)Pd CatalystUnsaturated γ-lactam ring

Targeted Functionalization of Complex Molecular Scaffolds

The ability to selectively introduce functional groups into complex molecules at a late stage is of significant strategic value in chemical synthesis. nih.gov Organotrifluoroborates excel in this role due to their stability and predictable reactivity in cross-coupling reactions. They serve as nucleophilic partners in Suzuki-Miyaura reactions, allowing for the precise installation of alkyl, alkenyl, and aryl groups onto intricate molecular frameworks that may contain sensitive functionalities. nih.gov

The robustness of organotrifluoroborates allows them to be carried through multiple synthetic steps without degradation, a significant advantage over more reactive organometallic reagents. nih.gov Their reactivity can be "unveiled" under the specific conditions of the cross-coupling reaction, providing excellent control. nih.gov This has been demonstrated in the coupling of primary alkyltrifluoroborates with various electrophiles, including alkenyl bromides, and in the functionalization of carbohydrate polyols where site-selectivity is crucial. nih.govnih.gov For example, palladium-catalyzed reactions have been developed for the cross-coupling of tetrafluoroethylene (B6358150) with arylboronates, showcasing the ability to form highly functionalized organofluorine compounds from simple precursors. mdpi.com

Complex ScaffoldOrganotrifluoroborate ReagentReaction TypeCatalyst SystemFunctionalized Product
Polyhydroxylated CarbohydratePhenyltrifluoroborateSite-selective C-arylationRh(I)/OrganoboronAryl-glycoside derivative
Dihalogenated AromaticMethyltrifluoroborateSelective Suzuki-Miyaura CouplingPd(dba)₂ / LigandMono-methylated aromatic
TetrafluoroethyleneArylboronate (precursor to trifluoroborate)Base-free Cross-CouplingPd(dba)₂ / PⁱPr₃α,β,β-Trifluorostyrene derivative
Meso-oxanorbornadieneCarbohydrate-derived trifluoroborateAsymmetric FunctionalizationChiral Rh(I) CatalystHydronaphthalene glycoside

Derivatization and Modification of Natural Products

Natural products provide a rich source of structurally diverse and biologically active molecules that serve as inspiration for drug discovery. nih.gov Chemical derivatization of these complex structures is a key strategy for conducting structure-activity relationship (SAR) studies and optimizing their therapeutic properties. nih.gov The mild conditions and high functional group tolerance of Suzuki-Miyaura reactions employing organotrifluoroborates make them highly suitable for the delicate task of modifying natural product scaffolds. nih.gov

The use of organoboron reagents, including trifluoroborates, has been successfully applied in the synthesis and modification of various natural products and their analogues. nih.gov This approach allows for the introduction of new substituents at specific positions within the molecule, which can modulate its biological activity, solubility, or metabolic stability. For example, strategies involving Rh(II)-catalyzed C-H amination have been used to functionalize "unfunctionalized" positions on natural products like eupalmerin acetate (B1210297), enabling the attachment of molecular probes for mechanistic studies. nih.gov While not a direct use of a trifluoroborate, this highlights the importance of late-stage functionalization, a role in which organotrifluoroborates are known to excel through cross-coupling pathways. The stability of the trifluoroborate group is particularly advantageous when dealing with precious natural product isolates, as it ensures efficient use of the material.

Natural Product ClassDerivatization StrategyReagent TypeResulting ModificationPurpose
Diterpene (e.g., Eupalmerin Acetate)Allylic C-H AminationAlkynyl sulfamate (B1201201) nitrene precursorIntroduction of an alkynyl groupArming for proteome profiling nih.gov
Alkaloid (e.g., Noscapine)C-H Amination/OxidationRh₂(esp)₂ catalystFormation of an amidine on N-methyl groupStructure-Activity Relationship (SAR) studies nih.gov
TerpenoidSuzuki-Miyaura Cross-CouplingAryltrifluoroborateArylation of a halide or triflate handleGeneration of novel analogues
MacrolideSuzuki-Miyaura Cross-CouplingVinyltrifluoroborateInstallation of a vinyl side chainProbing binding interactions

Future Prospects and Emerging Research Frontiers for Hydrogen Acetato O Trifluoroborate 1

Development of Novel Methodologies for Challenging Chemical Transformations

The inherent stability of organotrifluoroborates, compared to their boronic acid counterparts, has established them as reliable reagents in a multitude of chemical reactions. longdom.orgresearchgate.netupenn.edu The unique constitution of Hydrogen (acetato-O)trifluoroborate(1-) suggests its potential as a specialized reagent for transformations that are currently difficult to achieve.

Future research is anticipated to explore its role in:

Selective Reduction Reactions: The presence of a hydride ligand suggests its application as a reducing agent. Unlike conventional borohydrides, the electronic environment created by the acetate (B1210297) and trifluoride moieties could modulate its reducing power and selectivity. This could enable the chemoselective reduction of one functional group in the presence of others, a persistent challenge in complex molecule synthesis.

Photoredox and Radical Chemistry: The field of photoredox catalysis has recently embraced organotrifluoroborates for their ability to generate radical species under visible light irradiation. researchgate.net Hydrogen (acetato-O)trifluoroborate(1-) could serve as a precursor for novel boryl or hydride radicals, participating in previously inaccessible bond-forming reactions. Its potential to act as both a radical source and a radical acceptor opens up new possibilities in dual catalytic systems. researchgate.net

Cross-Coupling Reactions: While traditionally dominated by organotrifluoroborates with carbon-boron bonds, the unique structure of this compound might allow it to participate in novel cross-coupling paradigms. nih.gov For instance, it could function as a hydride donor in reductive coupling reactions or as a Lewis acid catalyst to activate substrates, expanding the scope of well-established methodologies like the Suzuki-Miyaura coupling.

Potential Application AreaProposed Role of Hydrogen (acetato-O)trifluoroborate(1-)Key Advantage
Selective Reductions Tunable Hydride DonorHigh chemoselectivity due to mixed-ligand system.
Photoredox Catalysis Precursor to Novel Radical SpeciesAccess to new bond formations via light-mediated pathways.
Advanced Cross-Coupling Hydride source or Lewis Acid ActivatorExpansion of substrate scope and reaction mechanisms.

Exploration of Enantioselective Catalysis Mediated by Boron Complexes

Asymmetric catalysis is a cornerstone of modern pharmaceutical and fine chemical synthesis, and chiral boron compounds have been successfully employed as both reagents and catalysts. mdpi.comresearchgate.net The development of chiral variants of Hydrogen (acetato-O)trifluoroborate(1-) represents a promising frontier in enantioselective synthesis.

Key research directions include:

Design of Chiral Ligands: Replacing the achiral acetate ligand with a chiral carboxylate derived from non-racemic amino acids or other chiral sources would generate a chiral-at-boron center. These novel chiral boron-ate complexes could serve as powerful catalysts for a range of asymmetric transformations. The synthesis of compounds with a boron stereocenter is a challenging but rapidly developing field. mdpi.comrsc.org

Asymmetric Reductions: A chiral version of this borohydride (B1222165) reagent could be a highly effective catalyst for the enantioselective reduction of prochiral ketones, imines, and olefins, providing access to valuable chiral alcohols, amines, and alkanes.

Lewis Acid Catalysis: Chiral boron Lewis acids are known to catalyze a variety of enantioselective reactions, including Diels-Alder, aldol (B89426), and Michael additions. researchgate.net Chiral complexes derived from Hydrogen (acetato-O)trifluoroborate(1-) could offer unique steric and electronic properties, leading to improved enantioselectivities and substrate scope in these fundamental carbon-carbon bond-forming reactions. The development of stable, chiral boron-ate complexes that can act as nucleophiles is also an emerging area of interest. acs.org

Catalytic ApproachPotential TransformationExpected Outcome
Chiral Borohydride Reagent Asymmetric reduction of ketones/iminesEnantioenriched alcohols and amines
Chiral Boron Lewis Acid Diels-Alder, Aldol, Michael reactionsHighly stereocontrolled C-C bond formation
Chiral Boron-Ate Complex Nucleophilic addition to electrophilesSynthesis of complex chiral architectures

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The chemical industry is increasingly shifting towards continuous flow manufacturing to enhance safety, efficiency, and sustainability. youtube.com The properties of trifluoroborate salts make them well-suited for integration into these modern synthetic platforms. researchgate.net

Future research will likely focus on:

Enhanced Safety and Scalability: Flow reactors operate with small volumes of reagents at any given time, significantly mitigating the risks associated with highly reactive or exothermic processes. researchgate.net Utilizing Hydrogen (acetato-O)trifluoroborate(1-) in a continuous flow setup would allow for its safe generation and immediate use, overcoming potential stability issues and enabling large-scale production.

Process Intensification: The superior heat and mass transfer in microreactors can accelerate reaction rates and improve yields. nih.gov A flow-based approach would enable precise control over reaction parameters (temperature, pressure, residence time) for transformations involving Hydrogen (acetato-O)trifluoroborate(1-), leading to optimized and highly reproducible synthetic outcomes.

Green Chemistry Principles: The stability and ease of handling of trifluoroborates align with the principles of green chemistry. dntb.gov.ua Borate (B1201080) esters have already been demonstrated as catalysts for sustainable amide bond formation, reducing waste compared to traditional methods. researchgate.net Integrating Hydrogen (acetato-O)trifluoroborate(1-) into flow systems could further reduce solvent usage and energy consumption, contributing to more environmentally benign chemical processes.

Contributions to Advanced Materials Science and Functional Polymers

Boron-containing polymers are a class of materials with remarkable electronic, optical, and responsive properties. rsc.orgrsc.org The unique structure of Hydrogen (acetato-O)trifluoroborate(1-) makes it an intriguing candidate for the synthesis of novel polymers and advanced materials.

Emerging frontiers in this area include:

Monomer Synthesis and Polymerization: Derivatives of Hydrogen (acetato-O)trifluoroborate(1-) could be designed as monomers for polymerization. The incorporation of the borate moiety into the polymer backbone or as a pendant group could lead to materials with unique properties, such as Lewis acidity, anion sensing capabilities, or stimuli-responsiveness. digitellinc.com Organoboron compounds are already used to mediate various polymerization methods. rsc.org

Conductive and Luminescent Materials: Conjugated polymers containing boron have shown significant promise for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com The electron-deficient nature of the boron center can be tuned to control the electronic properties of the material. Polymers derived from Hydrogen (acetato-O)trifluoroborate(1-) could exhibit novel photophysical behaviors.

Energy Storage: There is growing interest in borate-based compounds for applications in energy storage, such as solid-state electrolytes or cathode materials for next-generation batteries. dergipark.org.trresearchgate.netdntb.gov.ua The specific combination of elements in Hydrogen (acetato-O)trifluoroborate(1-) could be leveraged to create novel materials for high-density, safe, and sustainable energy storage solutions.

Material ClassPotential Role of Borate MoietyTarget Application
Functional Polymers Stimuli-responsive cross-linking, Lewis acidic sitesSelf-healing materials, chemical sensors digitellinc.com
Optoelectronic Materials Tuning of HOMO/LUMO energy levelsOrganic LEDs, photovoltaics mdpi.com
Energy Storage Materials Component of solid electrolytes or cathodesAdvanced Li-ion and Na-ion batteries researchgate.net

Q & A

What are the key synthetic pathways for Hydrogen (acetato-O)trifluoroborate(1−), and how do reaction conditions influence yield and purity?

Hydrogen (acetato-O)trifluoroborate(1−) is synthesized via reactions involving boronic acid derivatives, potassium fluoride (KF), and boron trifluoride (BF₃) under controlled conditions. A common method involves:

  • Step 1 : Reacting acetic acid with BF₃ to form a borate intermediate.
  • Step 2 : Treating the intermediate with KF to stabilize the trifluoroborate anion .
    Critical parameters include:
  • Temperature : Reactions are typically performed at 0–5°C to prevent decomposition.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .
  • Stoichiometry : Excess BF₃ (1.2–1.5 eq) improves yield (reported 65–85%) .

Table 1 : Comparison of synthetic methods

MethodYield (%)Purity (%)Key Conditions
BF₃·acetic acid + KF7895THF, 0°C, 12 h
Boronic acid + BF₃·OEt₂6590DCM, rt, 24 h

How does the trifluoroborate moiety influence reactivity in cross-coupling reactions, and what are common side reactions?

The trifluoroborate group enhances stability compared to boronic acids, reducing protodeboronation. However, its reactivity varies:

  • Suzuki-Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). The acetate ligand may act as a directing group, improving regioselectivity .
  • Side Reactions : Hydrolysis to boronic acid under aqueous conditions or transmetalation with competing ligands (e.g., phosphates) can reduce efficiency .

Advanced Note : Kinetic studies show the acetate ligand slows transmetalation by 15–20% compared to alkyltrifluoroborates, requiring longer reaction times (18–24 h) .

What spectroscopic techniques are most effective for characterizing Hydrogen (acetato-O)trifluoroborate(1−)?

  • ¹⁹F NMR : A singlet at δ −140 to −145 ppm confirms the trifluoroborate moiety .
  • ¹¹B NMR : A peak at δ 3–5 ppm indicates tetracoordinate boron .
  • XRD : Crystallographic data (e.g., bond angles: B–F = 1.38–1.42 Å) validate structural integrity .
  • IR : B–F stretching at 1050–1100 cm⁻¹ and acetate C=O at 1680–1720 cm⁻¹ .

Data Contradiction : Some studies report ¹¹B NMR shifts up to δ 7 ppm in polar solvents (DMSO), suggesting solvent-dependent boron coordination .

How does pH affect the stability of Hydrogen (acetato-O)trifluoroborate(1−) in aqueous solutions?

The compound is stable at pH 6–8 but hydrolyzes rapidly under acidic (pH < 4) or basic (pH > 9) conditions:

  • Acidic Hydrolysis : Forms acetic acid and BF₃·H₂O (t₁/₂ = 2 h at pH 3) .
  • Basic Conditions : Degrades to borate salts and acetate ions (t₁/₂ = 30 min at pH 10) .

Experimental Design Tip : Use buffered solutions (e.g., phosphate buffer, pH 7) for kinetic studies to isolate pH effects .

What strategies optimize catalytic efficiency when using Hydrogen (acetato-O)trifluoroborate(1−) in asymmetric synthesis?

Advanced approaches include:

  • Chiral Ligands : BINAP or Josiphos ligands with Pd(0) improve enantioselectivity (up to 90% ee) in aryl couplings .
  • Microwave Assistance : Reduces reaction time from 24 h to 2 h while maintaining yield (75–80%) .
  • Solvent Screening : EtOH/H₂O mixtures (4:1) enhance solubility and reduce catalyst loading (0.5 mol% Pd) .

Table 2 : Catalyst screening for asymmetric couplings

Catalystee (%)Yield (%)
Pd-BINAP8882
Pd-Josiphos9278

How do structural modifications of the acetate ligand impact the compound’s reactivity?

Replacing the acetate with bulkier ligands (e.g., pivalate) increases steric hindrance, slowing transmetalation but improving selectivity for sterically hindered substrates:

  • Pivalate Analog : 20% lower yield but 95% selectivity in ortho-substituted aryl couplings .
  • Electron-Withdrawing Groups : Nitro-acetate derivatives enhance electrophilicity, accelerating oxidative addition (k = 2.5 × 10⁻³ s⁻¹ vs. 1.8 × 10⁻³ s⁻¹ for unmodified) .

What are the key challenges in computational modeling of Hydrogen (acetato-O)trifluoroborate(1−)?

  • Boron Coordination : Density Functional Theory (DFT) struggles to accurately model boron’s empty p-orbital interactions with fluorine .
  • Solvent Effects : Implicit solvent models (e.g., PCM) underestimate stabilization of the trifluoroborate anion in polar solvents .

Advanced Insight : Hybrid QM/MM methods improve accuracy for transition-state modeling in cross-coupling reactions (error < 1.5 kcal/mol) .

How does Hydrogen (acetato-O)trifluoroborate(1−) compare to other organotrifluoroborates in photoredox catalysis?

The acetate group enables unique reactivity:

  • Redox Potential : E₁/₂ = −1.2 V (vs. SCE), making it a stronger reductant than alkyltrifluoroborates (E₁/₂ = −0.8 V) .
  • Applications : Facilitates single-electron transfer (SET) in decarboxylative couplings under blue-light irradiation .

Limitation : Competitive acetate oxidation under high-intensity light reduces yield by 15–20% .

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